

# physical and chemical properties of 1,2-O-Isopropylidene-beta-D-fructopyranose

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## Compound of Interest

Compound Name: 1,2-O-Isopropylidene-beta-D-fructopyranose

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An In-Depth Technical Guide to 1,2-O-Isopropylidene- $\beta$ -D-fructopyranose: Properties, Reactivity, and Synthetic Utility

## Introduction: A Key Intermediate in Carbohydrate Chemistry

1,2-O-Isopropylidene- $\beta$ -D-fructopyranose is a synthetically derived, protected form of D-fructose. As a fundamental building block in carbohydrate chemistry, its utility lies in the temporary and selective protection of the 1- and 2-position hydroxyl groups of the fructopyranose ring. This strategic protection allows for chemical modifications to be directed specifically to the remaining free hydroxyl groups, opening pathways for the synthesis of complex carbohydrates and derivatives with significant applications in pharmaceutical research and drug development.<sup>[1]</sup>

A critical aspect of this compound's chemistry is its nature as a kinetically favored product.<sup>[1]</sup> During the acid-catalyzed reaction of D-fructose with an acetone source, 1,2-O-Isopropylidene- $\beta$ -D-fructopyranose is formed more rapidly than its more stable, thermodynamically favored isomer, 2,3:4,5-di-O-isopropylidene- $\beta$ -D-fructopyranose. Understanding this kinetic versus thermodynamic relationship is paramount for its successful synthesis and isolation.<sup>[1]</sup> This guide provides a comprehensive overview of its physical and chemical properties, offering field-proven insights for researchers and scientists.

## Molecular Structure and Identification

The structure of 1,2-O-Isopropylidene-β-D-fructopyranose is defined by a fructopyranose ring with a cyclic acetal (isopropylidene group) spanning the C1 and C2 positions. This leaves the hydroxyl groups at C3, C4, and C5 available for further chemical transformation.

Caption: Chemical structure of 1,2-O-Isopropylidene-β-D-fructopyranose.

## Physical Properties

The physical characteristics of 1,2-O-Isopropylidene-β-D-fructopyranose are crucial for its handling, storage, and application in synthetic protocols. Its solubility in organic solvents, in particular, makes it a versatile reagent in a variety of reaction media.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	220.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Typically crystallizes as colorless needles	<a href="#">[1]</a>
Melting Point	94-95 °C	<a href="#">[1]</a>
Solubility	Soluble in organic solvents	<a href="#">[1]</a>
Predicted Density	1.42 g/cm <sup>3</sup>	<a href="#">[2]</a>
Storage Temperature	Powder: -20°C (long-term); In solvent: -80°C	<a href="#">[2]</a>

The primary method for obtaining the pure compound is crystallization. Effective purification can be achieved through recrystallization from hexane-diethyl ether or dichloromethane-hexane solvent systems, yielding the product in high purity.[\[1\]](#)

## Chemical Properties and Reactivity

The chemical behavior of 1,2-O-Isopropylidene-β-D-fructopyranose is dominated by two key features: the stability of the isopropylidene protecting group and the reactivity of the remaining

free hydroxyls.

## Kinetic vs. Thermodynamic Stability

The synthesis of acetonides from D-fructose is a classic example of kinetic versus thermodynamic control. 1,2-O-Isopropylidene- $\beta$ -D-fructopyranose is the kinetically favored product, meaning it forms faster, especially under carefully controlled, low-temperature conditions.<sup>[1]</sup> However, it is less stable than the thermodynamically favored product, 2,3:4,5-di-O-isopropylidene- $\beta$ -D-fructopyranose. Given sufficient time or energy (e.g., elevated temperature or prolonged exposure to acid), the 1,2-adduct will isomerize to the more stable di-protected form.<sup>[1]</sup> This necessitates precise control over reaction conditions to isolate the desired kinetic product.

Caption: Kinetic vs. Thermodynamic control in fructose acetonide formation.

## Key Chemical Reactions

- **Acid-Catalyzed Hydrolysis:** The isopropylidene group is labile under acidic conditions. Treatment with acid leads to the cleavage of the acetal, regenerating the parent D-fructose. This reaction proceeds via an A-2 pathway, which involves protonation of an acetal oxygen followed by the rate-limiting departure of acetone to form a stabilized oxonium-carbonium ion intermediate.<sup>[1]</sup> This reaction is fundamental to deprotection strategies in multi-step syntheses.
- **Oxidation:** The free secondary hydroxyl groups (C3, C4, C5) can be oxidized to the corresponding ketones using standard oxidizing agents.
- **Reduction:** The parent fructose moiety can undergo reduction to form the corresponding sugar alcohol, isopropylidene-fructitol.<sup>[1]</sup>
- **Acetal Formation:** The remaining hydroxyl groups are free to react with alcohols under acidic conditions to form acetals, allowing for further selective protection and functionalization of the molecule.<sup>[1]</sup>

## Experimental Protocol: Synthesis of 1,2-O-Isopropylidene- $\beta$ -D-fructopyranose (Kinetic Control)

## Strategy)

While a detailed, step-by-step protocol from a peer-reviewed source like Organic Syntheses is available for the di-isopropylidene derivatives, the synthesis of the mono-adduct relies on the careful application of the principles of kinetic control. The following methodology outlines an authoritative approach based on these principles.

**Objective:** To synthesize 1,2-O-Isopropylidene- $\beta$ -D-fructopyranose by favoring the kinetic product over the thermodynamic alternative.

**Pillar of Trustworthiness:** This protocol is a self-validating system. The success of the synthesis is confirmed by the isolation of a product with the correct melting point (94-95 °C), which is distinct from the thermodynamic isomer.

## Materials and Reagents:

- D-Fructose
- Acetone (anhydrous)
- 2,2-Dimethoxypropane
- Strong acid catalyst (e.g., sulfuric acid or perchloric acid)
- Neutralizing agent (e.g., concentrated ammonium hydroxide or triethylamine)
- Dichloromethane (DCM)
- Hexane
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Step-by-Step Methodology:

- Reaction Setup:

- To a round-bottomed flask equipped with a magnetic stir bar, add D-fructose and a large volume of anhydrous acetone. Add 2,2-dimethoxypropane, which acts as both an acetone source and a water scavenger.
- Causality: The use of anhydrous conditions and a water scavenger is critical to drive the acetal formation equilibrium towards the product.
- Cool the flask to 0°C in an ice bath. This is the most crucial step for ensuring kinetic control. Low temperatures significantly slow the rate of isomerization to the more stable thermodynamic product.
- Initiation of Reaction:
  - While maintaining the 0°C temperature, add the acid catalyst (e.g., perchloric acid) in a single portion.
  - Stir the resulting suspension vigorously at 0°C. The reaction mixture should become a clear solution over 1-2 hours.
  - Causality: The reaction time is a critical parameter. A duration of approximately 6 hours is often cited for related syntheses to maximize the yield of the kinetic product.[3] Exceeding this time will increase the proportion of the undesired thermodynamic isomer.
- Workup and Neutralization:
  - Quench the reaction by adding a neutralizing agent, such as concentrated ammonium hydroxide, to neutralize the acid catalyst.
  - Causality: Immediate neutralization is essential to halt both the forward reaction and the isomerization process during workup and solvent removal.
  - Remove the acetone by rotary evaporation at a low temperature (e.g., 25°C) to avoid providing the energy needed for isomerization.
- Extraction and Purification:
  - Dissolve the resulting solid residue in dichloromethane (DCM).

- Wash the organic layer with saturated sodium chloride solution to remove inorganic salts and any remaining aqueous-soluble impurities.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.
- Crystallization:
  - Concentrate the DCM solution to a small volume. Add boiling hexane to induce crystallization.[3] The desired 1,2-O-Isopropylidene- $\beta$ -D-fructopyranose should precipitate as fine white needles as the solution cools.
  - Causality: Crystallization is both a purification and an isolation technique. The specific crystal lattice of the desired isomer allows it to be separated from any soluble isomers or byproducts.
  - Cool the flask further (e.g., -25°C) to maximize the yield of the crystalline product.
  - Isolate the solid by vacuum filtration and wash carefully with cold hexane to remove any residual soluble impurities.

## Applications in Research and Development

The primary value of 1,2-O-Isopropylidene- $\beta$ -D-fructopyranose is its role as a versatile intermediate in organic synthesis.[1] By masking the 1- and 2-positions, it directs further reactions to the C3, C4, and C5 hydroxyl groups, enabling the synthesis of:

- **Complex Carbohydrates:** It serves as a foundational block for building oligosaccharides with specific linkages.
- **Bioactive Molecules:** Its structure is incorporated into novel compounds for pharmaceutical research, including potential therapeutics.[1]
- **Sugar Substitutes:** It has been investigated for its potential use in the food industry due to its sweetness and stability.[1]

Its unique configuration and the balance between its reactivity and stability make it an indispensable tool for chemists in academic and industrial settings.[1]

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